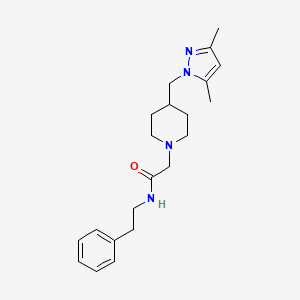

3-iodo-1-methyl-1H-indazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

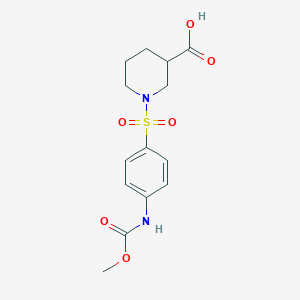

3-iodo-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 .

Synthesis Analysis

The synthesis of indazoles, including 3-iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 3-iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-iodo-1H-indazole-5-carbonitrile is a powder that is stored at 4 degrees Celsius . It has a melting point of 206-207 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Novel Explosive Materials

Research into tetrazolyl triazolotriazine derivatives, formed through cyclization involving carbonitrile groups, showcases the development of insensitive high explosives. These compounds exhibit high density, thermal stability, and insensitivity to impact, positioning them as potential replacements for traditional explosives like TATB (Snyder et al., 2017).

Synthetic Methodologies

A base-catalyzed synthesis approach for tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, leveraging indazole templates, demonstrates the facilitation of diversity-oriented synthesis. This process highlights the utility of indazole and carbonitrile moieties in constructing biologically relevant frameworks (Shinde & Jeong, 2016).

Catalysis and Reactions

Investigations into the regioselective hydrodehalogenation of dihaloisothiazole carbonitriles, yielding haloisothiazole carbonitriles, showcase versatile reactions pertinent to the modification of carbonitrile-containing compounds. These reactions are crucial for synthesizing variously substituted molecules, indicating the potential for modifying indazole carbonitriles (Ioannidou & Koutentis, 2011).

Supramolecular Chemistry

The study of 1,2,3-triazoles, closely related to indazoles, reveals their significant role in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This research suggests the potential of indazole derivatives in forming complex structures with applications ranging from catalysis to materials science (Schulze & Schubert, 2014).

Green Chemistry Applications

The synthesis of pyranopyrazole derivatives, including carbonitrile groups, as corrosion inhibitors for mild steel in acidic conditions illustrates the environmental applications of such compounds. This study underlines the relevance of indazole carbonitriles in developing sustainable solutions for industry-related challenges (Yadav et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include indazoles, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the cell, leading to a range of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the indazole derivative .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including potential anticancer, antimicrobial, and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

3-iodo-1-methylindazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPKVVUCXTMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)C(=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-methyl-1H-indazole-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)

![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)